molecular formula C11H22N2O3 B3178897 tert-Butyl (6-amino-6-oxohexyl)carbamate CAS No. 85535-56-4

tert-Butyl (6-amino-6-oxohexyl)carbamate

Cat. No. B3178897
CAS RN: 85535-56-4
M. Wt: 230.3 g/mol
InChI Key: WPLUCEZCNAKZPL-UHFFFAOYSA-N
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Description

Tert-Butyl (6-amino-6-oxohexyl)carbamate is a chemical compound with the molecular formula C11H22N2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate involves several steps. The reaction conditions include the use of ammonia and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in tetrahydrofuran and methanol at 20 degrees Celsius for 2 hours .


Molecular Structure Analysis

The molecular structure of tert-Butyl (6-amino-6-oxohexyl)carbamate consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 230.3 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has shown that tert-butyl carbamate derivatives are pivotal in the field of chemical synthesis. Wu (2011) demonstrated the preparation of various carbamate derivatives, showcasing their role in complex chemical transformations (Wu, 2011). Similarly, Sieburth et al. (1996) explored the metalation and alkylation of tert-butyl carbamate derivatives, highlighting their versatility in creating functionalized chemical structures (Sieburth, Somers, & O'hare, 1996).

Synthesis of Intermediates for Drug Development

In drug development, the synthesis of complex molecules often involves intermediates like tert-butyl carbamate derivatives. Wang et al. (2017) detailed the synthesis of stereoisomers of tert-butyl carbamate as key intermediates for factor Xa inhibitors, a class of anticoagulant drugs (Wang, Ma, Reddy, & Hu, 2017).

Protection Groups in Organic Chemistry

tert-Butyl carbamate derivatives are extensively used as protection groups in organic chemistry. Sakaitani and Ohfune (1990) discussed their role in the chemoselective transformation of amino groups, crucial for synthesizing complex organic molecules (Sakaitani & Ohfune, 1990).

Novel Glycoconjugate Synthesis

Henry and Lineswala (2007) researched the transformation of tert-butyl carbamates to create novel glycoconjugates, which are essential in the field of glycoscience and for the development of therapeutic agents (Henry & Lineswala, 2007).

Development of New Polymerisable Antioxidants

Pan, Liu, and Lau (1998) synthesized new antioxidants containing tert-butyl carbamate, demonstrating its utility in developing materials with enhanced stability against thermal oxidation (Pan, Liu, & Lau, 1998).

properties

IUPAC Name

tert-butyl N-(6-amino-6-oxohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLUCEZCNAKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-amino-6-oxohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, T Zhao, M Sun, P Li, M Lai, L Xie… - Bioorganic & Medicinal …, 2023 - Elsevier
Several small-molecule covalent inhibitors of KRAS G 12 C have made breakthrough progress in the treatment of KRAS mutant cancer. However, the clinical application of KRAS G 12 …
Number of citations: 6 www.sciencedirect.com

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